Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C11H8BrN3O2 . It is part of a class of compounds known as imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazopyridines, including this compound, has been a topic of interest in recent years. Various strategies have been employed for the synthesis of this scaffold, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine ring, a cyano group at the 3-position, a bromo group at the 6-position, and an ethyl carboxylate group at the 8-position .Scientific Research Applications
Synthesis and Biological Evaluation
This compound serves as a precursor in the synthesis of a variety of heterocyclic compounds, demonstrating its utility in creating biologically active molecules. For instance, derivatives of ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate have been synthesized and evaluated for their anti-hepatitis B virus activity, showing promising results with several compounds exhibiting high effectiveness in inhibiting the replication of HBV DNA (Chen et al., 2011). This highlights the potential of this compound derivatives in antiviral research.
Chemical Transformations and New Compounds
Additionally, the compound has been utilized in chemical reactions to generate new classes of compounds. Research demonstrates the transformation of similar structures into diverse heterocyclic compounds, indicating the broad applicability of this compound in synthetic organic chemistry. These transformations often lead to molecules with potential for further biological investigation or material application (Harb et al., 1989).
Safety and Hazards
The safety data for Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate indicates that it may be harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for research on Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate and related compounds are likely to involve further exploration of their medicinal chemistry applications. Given the wide range of biological activities associated with imidazopyridines, these compounds may have potential as therapeutic agents in a variety of disease contexts .
Properties
IUPAC Name |
ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c1-2-17-11(16)9-3-7(12)6-15-8(4-13)5-14-10(9)15/h3,5-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECOIVMHTYPEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=NC=C2C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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